molecular formula C8H11BrN2O3S B11832343 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide CAS No. 1306272-12-7

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide

Cat. No.: B11832343
CAS No.: 1306272-12-7
M. Wt: 295.16 g/mol
InChI Key: UMPAASUZAZIRJF-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom, a hydroxypropyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is unique due to the presence of the hydroxypropyl group, which can undergo various chemical modifications, making it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds also enhances its potential as a ligand in biochemical applications .

Properties

CAS No.

1306272-12-7

Molecular Formula

C8H11BrN2O3S

Molecular Weight

295.16 g/mol

IUPAC Name

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O3S/c9-7-4-8(6-10-5-7)15(13,14)11-2-1-3-12/h4-6,11-12H,1-3H2

InChI Key

UMPAASUZAZIRJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)NCCCO

Origin of Product

United States

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